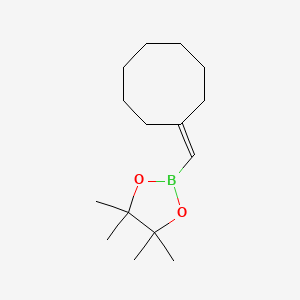
2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dioxaborolane derivatives often involves rhodium-catalyzed hydroboration processes or reactions with organometallic reagents. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium catalyzed hydroboration of allyl phenyl sulfone, characterized by X-ray diffraction studies, showcasing the typical approach for such compounds (Coombs et al., 2006).
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives reveals significant insights into their chemical behavior. Single-crystal X-ray diffraction studies provide details on their crystalline structures, such as the monoclinic space group and cell parameters, as observed in similar compounds. This information aids in understanding the spatial arrangement and potential reactivity of such molecules (Coombs et al., 2006).
Chemical Reactions and Properties
Dioxaborolane compounds participate in various chemical reactions, including asymmetric aldol reactions and propargylation, indicating their versatility in organic synthesis. For instance, (4R-trans)-2-(1-Methylethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, a chiral precursor of the acetone enolate, has been used in asymmetric aldol reactions to yield optically active 4-hydroxy-2-alkanones (Boldrini et al., 1987).
Applications De Recherche Scientifique
Synthesis and Inhibitory Activity
A notable application of derivatives of 2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of specific mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have been evaluated for their inhibitory activity against serine proteases, including thrombin, highlighting their potential in biochemical research (Spencer et al., 2002).
Preparation of Homoallylic Alcohols and Amines
Another application is in the preparation of homoallylic alcohols and amines. This involves using the compound as an allylating reagent, demonstrating its versatility in organic synthesis (Ramachandran & Gagare, 2010).
Continuous Flow Synthesis
The compound is also significant in the continuous flow synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a general propargylation reagent. This process addresses issues in batch processing and demonstrates the compound's role in scalable industrial synthesis (Fandrick et al., 2012).
Silicon-Based Drug Synthesis
The synthesis of silicon-based drugs and odorants utilizes a variant of this compound. It serves as a building block for biologically active derivatives, as exemplified in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Study of Physicochemical Properties
Its derivatives are also used in studying the physicochemical properties of specific compounds, such as azulene oligomers. This highlights its role in understanding the behavior of organic molecules under different conditions (Kurotobi et al., 2002).
Catalysis
It plays a role in catalysis, as seen in the Rhodium- and Ruthenium-catalyzed dehydrogenative borylation of vinylarenes. This process is crucial for synthesizing vinylboronates, which have various applications in organic synthesis (Murata et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-13-10-8-6-5-7-9-11-13/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAIXVLUIFYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

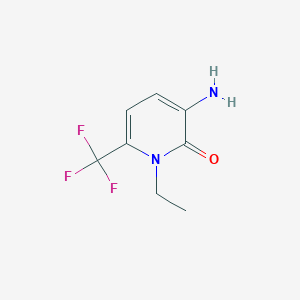
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
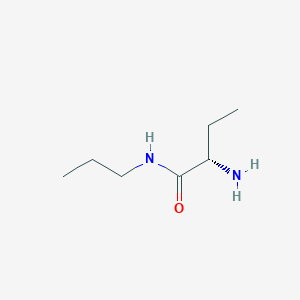
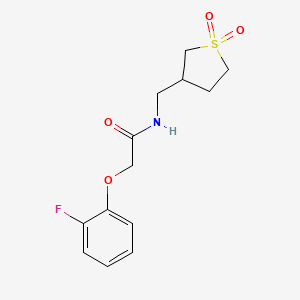

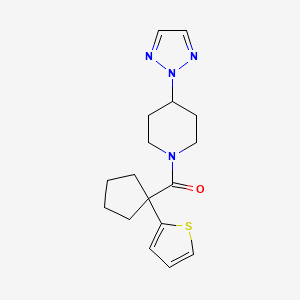
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)
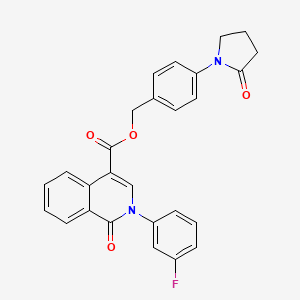
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)